N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound "N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide" is a structurally complex heterocyclic molecule featuring a tricyclic core system fused with nitrogen-containing rings. Key structural elements include:
- Substituents such as a furan-2-ylmethyl group attached to the carboxamide nitrogen, a prop-2-enyl (allyl) chain at position 7, and imino and oxo functional groups. These moieties may confer reactivity or binding specificity.
Properties
CAS No. |
510761-25-8 |
|---|---|
Molecular Formula |
C20H17N5O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-2-8-25-17(21)14(19(26)22-12-13-6-5-10-28-13)11-15-18(25)23-16-7-3-4-9-24(16)20(15)27/h2-7,9-11,21H,1,8,12H2,(H,22,26) |
InChI Key |
VEJXBZWZSFHFHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the triazatricyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the imino group can produce amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups with agrochemicals and pharmaceuticals reported in the Pesticide Chemicals Glossary () but differs in its core architecture. Below is a comparative analysis:
Key Observations:
Shared Functional Groups :
- The furan-2-ylmethyl group in the target compound is structurally analogous to the furanyl and furan-carboxamide moieties in Furmecyclox and Furilazole. These groups are often linked to bioactivity due to furan's electron-rich aromatic system .
- The carboxamide linkage is a common feature in agrochemicals (e.g., Furmecyclox) and pharmaceuticals, facilitating hydrogen bonding with biological targets.
Divergent Core Structures :
- Unlike the tricyclic nitrogen-rich backbone of the target compound, Furmecyclox and Furilazole feature simpler heterocycles (furan-carboxamide, oxazolidine). This difference suggests distinct mechanisms of action; for example, Furilazole acts as a herbicide safener by enhancing crop tolerance , while the target compound’s tricyclic system may target enzymes or receptors.
- Salternamide E, a marine-derived macrolide, exemplifies a structurally distinct class of bioactive compounds but highlights the importance of heterocyclic diversity in drug discovery .
Potential Bioactivity: The prop-2-enyl group in the target compound could enhance membrane permeability or enable covalent binding (via Michael addition). Similar substituents are found in kinase inhibitors (e.g., afatinib) . In contrast, fluorinated chains in ’s compounds (e.g., Compound 16) suggest antiviral or nucleoside analog applications, diverging from the target compound’s likely profile .
Data Table: Physicochemical and Bioactivity Comparison
| Property | Target Compound | Furmecyclox | Furilazole |
|---|---|---|---|
| Molecular Weight | ~500-600 (estimated) | 337.3 g/mol | 264.1 g/mol |
| LogP (Lipophilicity) | Moderate-High (due to tricyclic core) | High (logP ~3.5) | Moderate (logP ~2.8) |
| Bioactivity | Hypothesized kinase inhibition | Fungicidal | Herbicide safener |
| Synthetic Complexity | High | Moderate | Low |
Research Findings and Gaps
- Agrochemical Parallels : Shared functional groups with Furmecyclox and Furilazole indicate possible utility in drug design, leveraging furan’s bioactivity while avoiding pesticidal toxicity .
- Synthetic Challenges : The compound’s complexity exceeds that of ’s nucleoside analogs, requiring advanced cyclization strategies .
Biological Activity
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features that include a furan ring and a triazatricyclo framework. This compound has garnered attention in various fields of research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C19H17N5O3, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structural characteristics of the compound contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 357.37 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that N-(furan-2-ylmethyl)-6-imino exhibits significant biological activity. Its unique structure allows it to interact with specific enzymes or receptors involved in various metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical in metabolic processes.
- Receptor Binding : It is hypothesized that this compound can bind to specific receptors, potentially influencing cellular signaling pathways.
Case Studies and Research Findings
Recent research has highlighted the potential of similar compounds derived from furan derivatives in therapeutic applications:
- SARS-CoV-2 Main Protease Inhibitors : A study on furan-based compounds demonstrated that derivatives could inhibit the main protease (M pro) of SARS-CoV-2 with IC50 values as low as 1.55 µM . This suggests a potential pathway for developing antiviral agents based on the furan structure.
- Anticancer Activity : Similar triazatricyclic compounds have been investigated for their anticancer properties. For example, studies have shown that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological activity of N-(furan-2-ylmethyl)-6-imino, a comparison with related compounds is essential:
| Compound | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| F8-B22 | C22H19ClN5O3 | 1.55 | Inhibitor of SARS-CoV-2 M pro |
| Ethyl 6-(2-chlorobenzoyl)imino | C22H19ClN5O3 | 21.28 | Anticancer activity |
| 6-imino-N-(propan-2-yl) | C20H19N5O3 | Not Tested | Potential enzyme inhibitor |
The unique combination of structural features in N-(furan-2-ylmethyl)-6-imino may confer distinct biological activity profiles not observed in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
